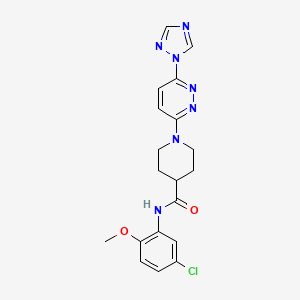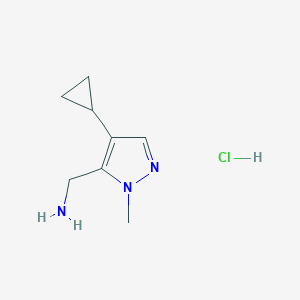![molecular formula C21H26N2O3 B2679702 (4-Ethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone CAS No. 2380010-89-7](/img/structure/B2679702.png)
(4-Ethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone is a novel compound that has been synthesized for potential use in scientific research. This compound has shown promise in various studies, and its unique structure makes it an interesting target for further investigation.
Mecanismo De Acción
The mechanism of action of (4-Ethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone is not fully understood. However, it is believed that this compound acts as a modulator of certain receptors in the brain, including the dopamine and serotonin receptors. By modulating these receptors, this compound may be able to exert a therapeutic effect in the treatment of neurological disorders and pain.
Biochemical and Physiological Effects:
Studies have shown that (4-Ethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has several biochemical and physiological effects. This compound has been shown to have an affinity for certain receptors in the brain, which may be responsible for its therapeutic effects. Additionally, this compound has been shown to have pain-relieving properties, which may be due to its modulation of certain receptors in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (4-Ethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone is its unique structure, which makes it an interesting target for further investigation. Additionally, this compound has shown promise in various studies, which suggests that it may have potential therapeutic applications. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Direcciones Futuras
There are several future directions for the study of (4-Ethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone. One direction is to further investigate its mechanism of action, which may provide insight into its potential therapeutic applications. Additionally, this compound could be studied in animal models to determine its efficacy and safety in vivo. Furthermore, this compound could be modified to improve its pharmacokinetic properties, which may increase its potential as a therapeutic agent. Overall, there is a great deal of potential for the study of (4-Ethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone, and further research in this area is warranted.
Métodos De Síntesis
The synthesis of (4-Ethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone involves the reaction of (4-ethoxyphenyl)piperidin-4-ol with 6-methylpyridine-2-carbaldehyde in the presence of a base. This reaction results in the formation of the intermediate compound, (4-ethoxyphenyl)-[3-(6-methylpyridin-2-yl)oxymethyl]piperidine. This intermediate is then reacted with acetic anhydride to yield the final product, (4-Ethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone.
Aplicaciones Científicas De Investigación
(4-Ethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has been studied for its potential use in scientific research. This compound has been shown to have an affinity for certain receptors in the brain, which makes it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential use as an analgesic, as it has been shown to have pain-relieving properties.
Propiedades
IUPAC Name |
(4-ethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-3-25-19-11-9-18(10-12-19)21(24)23-13-5-7-17(14-23)15-26-20-8-4-6-16(2)22-20/h4,6,8-12,17H,3,5,7,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDURFJQLCWFAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCCC(C2)COC3=CC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(4-Ethoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3,5-dimethoxybenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2679619.png)
![N-(4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B2679620.png)



![1-Chloro-2-formyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2679627.png)

![Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate](/img/structure/B2679630.png)

![1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)pyrazole](/img/structure/B2679632.png)
![N-(3,5-difluorobenzyl)-3-methyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2679633.png)
![2-(9-fluoro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2679635.png)
![N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2679637.png)
![1-(furan-2-ylmethyl)-4-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2679640.png)